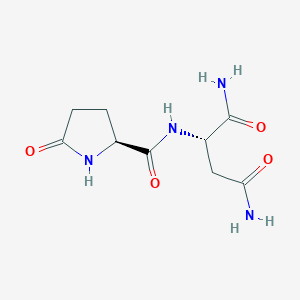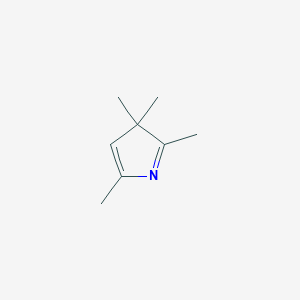
2,3,3,5-Tetramethylpyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,3,5-Tetramethylpyrrole (TMP) is a heterocyclic organic compound that has received significant attention due to its unique properties and potential applications in various fields. TMP is a colorless liquid that is soluble in water and has a characteristic odor. It is commonly used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials. In
Mécanisme D'action
The mechanism of action of 2,3,3,5-Tetramethylpyrrole is not fully understood, but it is believed to act as a radical scavenger and an antioxidant. 2,3,3,5-Tetramethylpyrrole has been shown to inhibit lipid peroxidation and protect against oxidative stress in various cell types. Additionally, 2,3,3,5-Tetramethylpyrrole has been shown to modulate the expression of various genes involved in inflammation and cell signaling pathways.
Effets Biochimiques Et Physiologiques
2,3,3,5-Tetramethylpyrrole has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective effects. 2,3,3,5-Tetramethylpyrrole has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the activation of NF-κB, a transcription factor involved in inflammation. Additionally, 2,3,3,5-Tetramethylpyrrole has been shown to protect against oxidative stress and reduce the production of reactive oxygen species (ROS) in various cell types. In animal studies, 2,3,3,5-Tetramethylpyrrole has been shown to have neuroprotective effects and improve cognitive function in models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
2,3,3,5-Tetramethylpyrrole has several advantages for lab experiments, including its high yield and purity, its solubility in water, and its stability under various conditions. Additionally, 2,3,3,5-Tetramethylpyrrole is relatively easy to synthesize and can be obtained from commercial sources. However, 2,3,3,5-Tetramethylpyrrole also has some limitations, including its potential toxicity and its limited solubility in organic solvents. Additionally, 2,3,3,5-Tetramethylpyrrole can undergo oxidation and degradation under certain conditions, which can affect its stability and purity.
Orientations Futures
2,3,3,5-Tetramethylpyrrole has several potential future directions for research, including its application in drug discovery, materials science, and catalysis. In drug discovery, 2,3,3,5-Tetramethylpyrrole has been shown to have potential therapeutic effects in various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases. Additionally, 2,3,3,5-Tetramethylpyrrole has been shown to enhance the efficacy of various drugs, including antibiotics and anticancer drugs. In materials science, 2,3,3,5-Tetramethylpyrrole can be used as a monomer for the synthesis of various polymers, including conductive polymers, biodegradable polymers, and high-performance polymers. In catalysis, 2,3,3,5-Tetramethylpyrrole can be used as a ligand for transition metal catalysts, which can be used in various reactions, including cross-coupling reactions, hydrogenation, and oxidation.
Conclusion
In conclusion, 2,3,3,5-Tetramethylpyrrole is a heterocyclic organic compound that has received significant attention due to its unique properties and potential applications in various fields. 2,3,3,5-Tetramethylpyrrole can be synthesized through several methods and has been extensively studied for its potential applications in organic synthesis, catalysis, and materials science. The mechanism of action of 2,3,3,5-Tetramethylpyrrole is not fully understood, but it is believed to act as a radical scavenger and an antioxidant. 2,3,3,5-Tetramethylpyrrole has several advantages for lab experiments, including its high yield and purity, its solubility in water, and its stability under various conditions. Additionally, 2,3,3,5-Tetramethylpyrrole has several potential future directions for research, including its application in drug discovery, materials science, and catalysis.
Méthodes De Synthèse
2,3,3,5-Tetramethylpyrrole can be synthesized through several methods, including the reaction of 2,3-pentanedione with ammonia in the presence of a catalyst, the reaction of 2,3-butanedione with ammonia and a reducing agent, and the reaction of 2,3-dimethyl-2-butene with ammonia and hydrogen peroxide. The most commonly used method is the reaction of 2,3-pentanedione with ammonia in the presence of a catalyst, which yields 2,3,3,5-Tetramethylpyrrole with a high yield and purity.
Applications De Recherche Scientifique
2,3,3,5-Tetramethylpyrrole has been extensively studied for its potential applications in various fields, including organic synthesis, catalysis, and materials science. In organic synthesis, 2,3,3,5-Tetramethylpyrrole is used as a building block for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials. In catalysis, 2,3,3,5-Tetramethylpyrrole is used as a ligand for transition metal catalysts, which can be used in various reactions, including cross-coupling reactions, hydrogenation, and oxidation. In materials science, 2,3,3,5-Tetramethylpyrrole is used as a monomer for the synthesis of various polymers, including conductive polymers, biodegradable polymers, and high-performance polymers.
Propriétés
Numéro CAS |
110466-33-6 |
|---|---|
Nom du produit |
2,3,3,5-Tetramethylpyrrole |
Formule moléculaire |
C8H13N |
Poids moléculaire |
123.2 g/mol |
Nom IUPAC |
2,3,3,5-tetramethylpyrrole |
InChI |
InChI=1S/C8H13N/c1-6-5-8(3,4)7(2)9-6/h5H,1-4H3 |
Clé InChI |
GIGZRTVRLYCOAZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(C(=N1)C)(C)C |
SMILES canonique |
CC1=CC(C(=N1)C)(C)C |
Synonymes |
3H-Pyrrole,2,3,3,5-tetramethyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



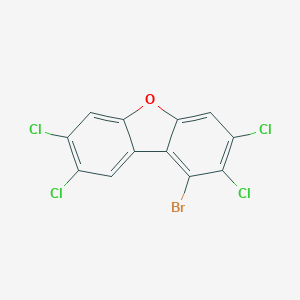
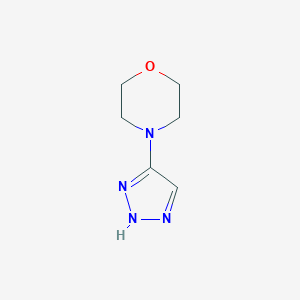
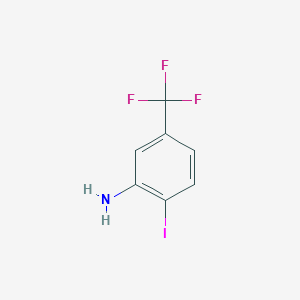
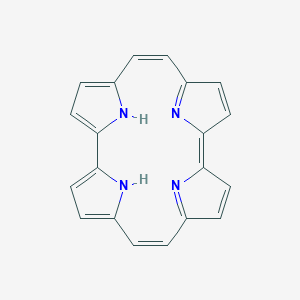
![2-Oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxamide](/img/structure/B11500.png)
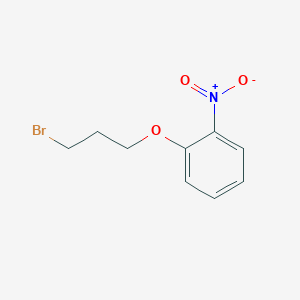

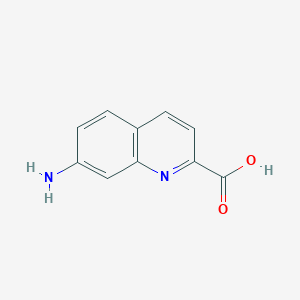
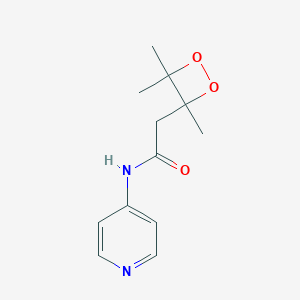

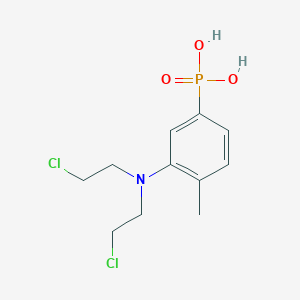
![2-[3-[1,3-Bis[3-(oxiran-2-ylmethoxy)propoxy]propan-2-yloxy]propoxymethyl]oxirane](/img/structure/B11515.png)
